molecular formula C18H24N4O4S B2595713 ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1297612-22-6

ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2595713
CAS No.: 1297612-22-6
M. Wt: 392.47
InChI Key: VOFCNPWXVXGUGZ-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a piperazine moiety, and a sulfonyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, which involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through nucleophilic substitution, where the sulfonylated pyrazole reacts with 4-(m-tolyl)piperazine.

    Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, reaction efficiency, and waste management.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring or the m-tolyl group.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyrazole ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Ethanol and the corresponding carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.

Medicine

This compound could have potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors. Its structural features suggest it might interact with biological targets such as G-protein coupled receptors or ion channels.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the piperazine moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-methyl-5-((4-phenylpiperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-methyl-5-((4-(p-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)carbonyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 3-methyl-5-((4-(m-tolyl)piperazin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to the specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonyl group, in particular, differentiates it from similar compounds, potentially enhancing its biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 5-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-4-26-18(23)16-14(3)19-20-17(16)27(24,25)22-10-8-21(9-11-22)15-7-5-6-13(2)12-15/h5-7,12H,4,8-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFCNPWXVXGUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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